

# A Comparative Analysis of RGX-104 and Other MDSC-Targeting Agents in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Myeloid-derived suppressor cells (MDSCs) represent a significant hurdle in cancer immunotherapy, contributing to an immunosuppressive tumor microenvironment that curtails the efficacy of various treatments. Targeting these cells has emerged as a promising strategy to enhance anti-tumor immunity. This guide provides a comparative analysis of **RGX-104**, a first-in-class LXR agonist, and other prominent MDSC-targeting agents, with a focus on their mechanisms of action, performance data, and the experimental protocols used for their evaluation.

## **Introduction to MDSC-Targeting Strategies**

MDSCs are a heterogeneous population of immature myeloid cells that expand during cancer, inflammation, and infection. They potently suppress T-cell function through various mechanisms, including the depletion of essential amino acids, production of reactive oxygen species (ROS), and secretion of immunosuppressive cytokines. The primary strategies to counteract MDSC-mediated immunosuppression include:

- Inhibiting MDSC function: Targeting the enzymes and pathways central to their suppressive activity.
- Depleting MDSCs: Eliminating these cells from the tumor microenvironment and periphery.



- Promoting MDSC differentiation: Inducing their maturation into non-suppressive myeloid cells like macrophages and dendritic cells.
- Blocking MDSC trafficking: Preventing their recruitment to the tumor site.

This guide will delve into specific agents representing these strategies, with a central focus on the novel LXR agonist, **RGX-104**.

## **Comparative Overview of MDSC-Targeting Agents**

The following sections detail the mechanisms, preclinical, and clinical data for **RGX-104** and other key MDSC-targeting agents.

## RGX-104 (Abequolixron): A Liver X Receptor (LXR) Agonist

**RGX-104** is an orally bioavailable small molecule that acts as a potent agonist of the Liver X Receptor (LXR).[1][2][3] Its primary mechanism of action in the context of oncology is the transcriptional activation of the Apolipoprotein E (ApoE) gene.[1][2] The secreted ApoE then acts on MDSCs, leading to their depletion and a subsequent reduction in immunosuppression. [4]

### Mechanism of Action:

- LXR Activation: **RGX-104** binds to and activates LXR, a nuclear receptor that plays a key role in cholesterol metabolism and inflammation.[3]
- ApoE Upregulation: Activated LXR leads to the increased transcription and secretion of ApoE.[1][2]
- MDSC Depletion: Secreted ApoE is believed to induce apoptosis in MDSCs, leading to a
  reduction in their numbers in both the periphery and the tumor microenvironment.[4] This
  effect is associated with the activation of cytotoxic T-lymphocytes.[5]
- Inhibition of Angiogenesis: LXR activation also has anti-angiogenic effects, further contributing to its anti-tumor activity.[5]



### Preclinical and Clinical Data:

In preclinical models, **RGX-104** has demonstrated significant anti-tumor activity as a monotherapy and in combination with other agents like anti-PD-1 antibodies.[1] Oral administration of **RGX-104** has been shown to suppress tumor growth in various cancer models.[1]

A phase 1 clinical trial (NCT02922764) in patients with advanced solid malignancies and lymphoma showed that **RGX-104** treatment led to a significant depletion of circulating granulocytic MDSCs (G-MDSCs) and monocytic MDSCs (M-MDSCs).[4] This was accompanied by an activation of CD8+ T cells.[4]

## **Arginase Inhibitors: CB-1158 (INCB001158)**

Arginase-1 (ARG1) is a key enzyme expressed by MDSCs that depletes L-arginine, an amino acid essential for T-cell proliferation and function. Arginase inhibitors aim to restore L-arginine levels, thereby reversing this immunosuppressive mechanism.

#### Mechanism of Action:

- ARG1 Inhibition: CB-1158 is a potent and selective inhibitor of ARG1.
- L-arginine Restoration: By blocking ARG1, CB-1158 increases the bioavailability of Larginine in the tumor microenvironment.
- T-cell Function Rescue: Restored L-arginine levels enable T-cells to proliferate and exert their cytotoxic functions against tumor cells.

### Preclinical and Clinical Data:

Preclinically, CB-1158 has been shown to inhibit MDSC-mediated T-cell suppression and reduce tumor growth in various mouse models.[6]

In a phase 1 clinical trial (NCT02903914), INCB001158 was evaluated as a monotherapy and in combination with pembrolizumab.[7][8][9][10] While the drug was generally well-tolerated and demonstrated pharmacodynamic activity by increasing plasma arginine levels, it showed limited anti-tumor efficacy as a monotherapy.[7][8] In combination with pembrolizumab, the



overall response rate (ORR) in anti-PD-1/PD-L1-naïve head and neck squamous cell carcinoma (HNSCC) patients was 19.2%.[7][8][9]

## **STAT3 Inhibitors: Napabucasin (BBI608)**

Signal transducer and activator of transcription 3 (STAT3) is a key transcription factor involved in the expansion, survival, and immunosuppressive function of MDSCs.[11][12][13][14]

### Mechanism of Action:

- STAT3 Inhibition: Napabucasin inhibits the STAT3 signaling pathway.[11][12][13][14]
- Abrogation of MDSC Function: By blocking STAT3, Napabucasin can induce apoptosis in MDSCs and reduce their suppressive capacity.[11][12][13][14]
- Enhanced Antigen Presentation: STAT3 inhibition can also increase the expression of molecules involved in antigen processing and presentation on MDSCs.[12]

### Preclinical and Clinical Data:

Preclinical studies have shown that Napabucasin can abrogate the ability of murine and human MDSCs to suppress CD8+ T-cell proliferation and prolong the survival of melanoma-bearing mice.[11][12][13][14] In a clinical context, higher levels of activated STAT3 in MDSCs from melanoma patients have been correlated with worse progression-free survival.[11][12]

## Phosphodiesterase-5 (PDE5) Inhibitors: Tadalafil

PDE5 inhibitors, such as tadalafil, are approved for other indications but have been repurposed for their immunomodulatory effects, including their ability to target MDSCs.

### Mechanism of Action:

- PDE5 Inhibition: Tadalafil inhibits PDE5, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).
- Downregulation of ARG1 and iNOS: Increased cGMP levels in MDSCs lead to the downregulation of ARG1 and inducible nitric oxide synthase (iNOS), two key enzymes responsible for their suppressive activity.



 Reduction in MDSC and Treg Populations: Clinical studies have shown that tadalafil can reduce the numbers of both MDSCs and regulatory T cells (Tregs).[15][16][17]

### Preclinical and Clinical Data:

In a clinical trial in patients with HNSCC (NCT00894413), tadalafil treatment significantly reduced the concentrations of MDSCs and Tregs in both the blood and the tumor.[15][16][17] [18][19] This was associated with an increase in tumor-specific CD8+ T-cell reactivity.[15][16]

## Chemotherapeutic Agents: 5-Fluorouracil (5-FU) and Gemcitabine

Certain conventional chemotherapeutic agents have been observed to selectively deplete MDSCs at low doses.

### Mechanism of Action:

- Selective Cytotoxicity: 5-FU and gemcitabine have been shown to be selectively cytotoxic to MDSCs, leading to their apoptosis.[20][21][22][23]
- Enhanced T-cell Immunity: The depletion of MDSCs by these agents can lead to enhanced tumor-specific T-cell responses.[20][23]

### Preclinical and Clinical Data:

In preclinical tumor models, 5-FU has been shown to be more potent than gemcitabine in depleting MDSCs.[20][23] This depletion was associated with increased IFN-y production by tumor-infiltrating CD8+ T cells and enhanced anti-tumor immunity.[20][23] Clinical data on the specific MDSC-depleting effects of these agents are often secondary observations from broader chemotherapy trials.[24]

## Differentiating Agents: All-Trans Retinoic Acid (ATRA)

ATRA, a derivative of vitamin A, is a well-known agent that can induce the differentiation of immature myeloid cells.

Mechanism of Action:



- Induction of Differentiation: ATRA promotes the differentiation of MDSCs into mature myeloid cells, such as macrophages and dendritic cells, which are less immunosuppressive.[25][26]
   [27][28]
- Reduction of ROS: ATRA upregulates glutathione synthase in MDSCs, leading to an
  accumulation of glutathione and a subsequent reduction in reactive oxygen species (ROS), a
  key component of their suppressive function.[25][26][27]

Preclinical and Clinical Data:

ATRA has been shown to eliminate MDSCs in both tumor-bearing mice and cancer patients. [25] In a clinical trial combining ATRA with pembrolizumab for metastatic melanoma, the combination led to a decrease in circulating PMN-MDSCs.[26]

## **Quantitative Data Summary**



| Agent                   | Target/Mechanism                                         | Key Quantitative<br>Data                                                                        | Source(s) |
|-------------------------|----------------------------------------------------------|-------------------------------------------------------------------------------------------------|-----------|
| RGX-104                 | LXR Agonist -> ApoE<br>upregulation -> MDSC<br>depletion | Up to 95% G-MDSC<br>depletion in a phase 1<br>trial.                                            | [29]      |
| CB-1158<br>(INCB001158) | Arginase-1 Inhibitor                                     | IC50: 86 nM (human ARG1), 296 nM (human ARG2). Clinical ORR (with pembrolizumab, HNSCC): 19.2%. | [7][8][9] |
| Napabucasin             | STAT3 Inhibitor                                          | IC50: ~0.14-1.25 µM against various cancer stem-like cells.                                     | [30]      |
| Tadalafil               | PDE5 Inhibitor                                           | Significant reduction in circulating MDSCs and Tregs in HNSCC patients (p<0.05).                | [15][16]  |
| 5-Fluorouracil          | MDSC Depletion                                           | More potent than gemcitabine in depleting MDSCs in preclinical models.                          | [20][23]  |
| Gemcitabine             | MDSC Depletion                                           | Selectively depletes<br>MDSCs in preclinical<br>models.                                         | [22]      |
| ATRA                    | MDSC Differentiation                                     | Decreased circulating PMN-MDSCs in a clinical trial with pembrolizumab.                         | [26]      |

## **Experimental Protocols**



## Immunophenotyping of Human MDSCs by Flow Cytometry

This protocol provides a general framework for identifying and quantifying MDSC subsets in human peripheral blood.

### Materials:

- Whole blood collected in EDTA or heparin tubes.
- Red Blood Cell Lysis Buffer.
- FACS buffer (e.g., PBS with 2% FBS).
- Fluorochrome-conjugated antibodies against: CD45, CD33, HLA-DR, CD14, CD15, CD11b, Linage cocktail (e.g., CD3, CD19, CD20, CD56).
- Viability dye (e.g., 7-AAD or propidium iodide).
- · Flow cytometer.

#### Procedure:

- · Sample Preparation:
  - Add 100 μL of whole blood to a FACS tube.
  - Add the antibody cocktail and incubate for 20-30 minutes at 4°C in the dark.
  - Lyse red blood cells according to the manufacturer's protocol.
  - Wash the cells twice with FACS buffer.
  - Resuspend the cell pellet in FACS buffer containing a viability dye.
- Flow Cytometry Analysis:
  - Acquire the samples on a flow cytometer.



### Gating Strategy:

- Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
- Gate on viable cells based on the viability dye staining.
- Gate on CD45+ leukocytes.
- From the CD45+ gate, identify lineage-negative (Lin-) cells.
- Within the Lin- gate, identify HLA-DR-/low cells.
- From the Lin-HLA-DR-/low population, identify MDSC subsets:
  - Granulocytic MDSCs (G-MDSCs): CD11b+CD15+CD14-
  - Monocytic MDSCs (M-MDSCs): CD11b+CD14+CD15-
  - Early-stage MDSCs (e-MDSCs): CD33+CD11b+CD14-CD15-

Note: Specific antibody panels and gating strategies can vary between laboratories. It is recommended to consult literature for validated panels for specific cancer types.[5][31][32][33] [34]

### **MDSC T-Cell Suppression Assay**

This assay measures the ability of isolated MDSCs to suppress T-cell proliferation.

### Materials:

- Isolated human MDSCs (from patient blood or in vitro generated).
- Human Pan T-cells (from a healthy donor).
- CFSE (Carboxyfluorescein succinimidyl ester) dye.
- T-cell activation beads (e.g., anti-CD3/CD28).



- Complete RPMI-1640 medium.
- 96-well round-bottom plates.
- · Flow cytometer.

#### Procedure:

- T-cell Labeling:
  - Label healthy donor T-cells with CFSE according to the manufacturer's protocol. This dye
    is diluted with each cell division, allowing for the tracking of proliferation.
- · Co-culture Setup:
  - Plate the CFSE-labeled T-cells in a 96-well plate.
  - Add isolated MDSCs at different T-cell to MDSC ratios (e.g., 1:1, 2:1, 4:1).
  - Include control wells with T-cells alone (no MDSCs) and unstimulated T-cells.
  - Add T-cell activation beads to all wells except the unstimulated control.
- Incubation:
  - Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
- Flow Cytometry Analysis:
  - Harvest the cells and analyze by flow cytometry.
  - Gate on the T-cell population (e.g., CD3+).
  - Measure the dilution of CFSE fluorescence. A decrease in CFSE intensity indicates T-cell proliferation. The degree of suppression is determined by comparing the proliferation of Tcells co-cultured with MDSCs to the proliferation of T-cells alone.[6][35][36][37][38]

## Signaling Pathways and Experimental Workflows

## **RGX-104 Signaling Pathway**



Click to download full resolution via product page

Caption: RGX-104 activates the LXR/ApoE pathway, leading to MDSC apoptosis.

## **Arginase Inhibitor (CB-1158) Mechanism**





Click to download full resolution via product page

Caption: CB-1158 inhibits arginase-1, restoring L-arginine for T-cell function.

## STAT3 Inhibitor (Napabucasin) Mechanism





Click to download full resolution via product page

Caption: Napabucasin inhibits STAT3 signaling, reducing MDSC survival and function.



# **Experimental Workflow for MDSC Analysis and Functional Assay**



Click to download full resolution via product page

Caption: Workflow for isolating and analyzing MDSCs from patient blood.

### Conclusion

Targeting MDSCs is a rapidly evolving field with a diverse array of therapeutic strategies. **RGX-104** represents a novel approach by targeting the LXR/ApoE pathway to deplete these immunosuppressive cells. Comparative analysis with other agents such as arginase inhibitors,



STAT3 inhibitors, and PDE5 inhibitors reveals distinct mechanisms of action and varying stages of clinical development. The choice of a particular MDSC-targeting agent may depend on the specific tumor type, the dominant MDSC subset, and the potential for combination with other immunotherapies. Continued research and well-designed clinical trials are crucial to further elucidate the therapeutic potential of these agents and to identify the patient populations most likely to benefit from them.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. LXR/ApoE activation restricts innate immune suppression in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Myeloid-derived suppressor cells inhibit T cell proliferation in human extranodal NK/T cell lymphoma: a novel prognostic indicator PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. STAT3 inhibitor Napabucasin abrogates MDSC immunosuppressive capacity and prolongs survival of melanoma-bearing mice PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT3 inhibitor Napabucasin abrogates MDSC immunosuppressive capacity and prolongs survival of melanoma-bearing mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

### Validation & Comparative





- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Tadalafil reduces myeloid-derived suppressor cells and regulatory T cells and promotes tumor immunity in patients with head and neck squamous cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 17. Frontiers | The Reversal of Immune Exclusion Mediated by Tadalafil and an Anti-tumor Vaccine Also Induces PDL1 Upregulation in Recurrent Head and Neck Squamous Cell Carcinoma: Interim Analysis of a Phase I Clinical Trial [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Collection Data from Tadalafil Augments Tumor Specific Immunity in Patients with Head and Neck Squamous Cell Carcinoma - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Targeting depletion of myeloid-derived suppressor cells potentiates PD-L1 blockade efficacy in gastric and colon cancers PMC [pmc.ncbi.nlm.nih.gov]
- 23. 5-Fluorouracil selectively kills tumor-associated myeloid-derived suppressor cells resulting in enhanced T cell-dependent antitumor immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Tumor microenvironment following Gemcitabine treatment favors differentiation of immunosuppressive Ly6Chigh myeloid cells PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanism of all-trans retinoic acid effect on tumor-associated myeloid-derived suppressor cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Targeting MDSC differentiation using ATRA: a phase I/II clinical trial combining pembrolizumab and all-trans retinoic acid for metastatic melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 27. Targeting of myeloid-derived suppressor cells by all-trans retinoic acid as host-directed therapy for human tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 28. droracle.ai [droracle.ai]
- 29. inspirna.com [inspirna.com]
- 30. Napabucasin, a novel inhibitor of STAT3, inhibits growth and synergises with doxorubicin in diffuse large B-cell lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]



- 31. Toward harmonized phenotyping of human myeloid-derived suppressor cells by flow cytometry: results from an interim study PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Immunophenotyping of Circulating Myeloid-Derived Suppressor Cells (MDSC) in the Peripheral Blood of Cancer Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Frontiers | Development of a standardized and validated flow cytometry approach for monitoring of innate myeloid immune cells in human blood [frontiersin.org]
- 35. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions PMC [pmc.ncbi.nlm.nih.gov]
- 36. mucosalimmunology.ch [mucosalimmunology.ch]
- 37. researchgate.net [researchgate.net]
- 38. Protocol to assess the suppression of T-cell proliferation by human MDSC PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of RGX-104 and Other MDSC-Targeting Agents in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560420#comparative-analysis-of-rgx-104-and-other-mdsc-targeting-agents]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com